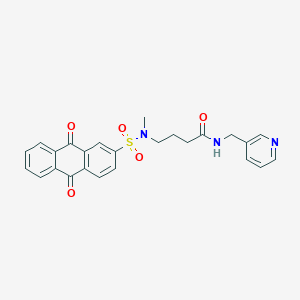![molecular formula C10H12BrCl3N2O2S B2705186 1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172362-33-2](/img/structure/B2705186.png)
1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride” is a chemical compound with the molecular formula C10H12BrCl3N2O2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted with a sulfonyl group that is further substituted with a 4-bromo-2,6-dichlorophenyl group .Scientific Research Applications
Pharmaceutical Intermediates and Synthesis Methods 1-(2,3-dichlorophenyl)piperazine, closely related to the compound , serves as a pharmaceutical intermediate. Research has explored synthetic methods to produce these intermediates with high yield and quality. Two notable approaches include the reaction of 2,6-dichloro-nitrobenzene with anhydrous piperazine followed by various chemical transformations, and the Ullmann reaction between anhydrous piperazine and 2,3-dichloro-bromobenzene. These methods emphasize the importance of optimizing reaction conditions to enhance the yield and purity of the final product (Li Ning-wei, 2006); (Z. Quan, 2006).
Biological Activities and Applications Research on derivatives of piperazine, including sulfonyl piperazines, has shown significant biological activities, offering potential as pharmaceutical agents. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed and characterized as adenosine A2B receptor antagonists, demonstrating high selectivity and affinity. These compounds, including PSB-09120 and PSB-0788, highlight the therapeutic potential of piperazine derivatives in targeting specific receptors (T. Borrmann et al., 2009).
Another study synthesized sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine moiety. These compounds exhibited in vitro antimicrobial activity against various bacteria and showed promise for antifungal and antimalarial applications (A. Bhatt et al., 2016).
Chemical Properties and Characterization The synthesis of compounds like 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride from basic piperazine derivatives demonstrates the versatility of piperazine-based compounds in chemical synthesis. The overall yield and structural confirmation through techniques like IR and NMR spectroscopy underscore the compound's significance in research and pharmaceutical development (S. Mai, 2005).
Future Directions
The future directions for research on “1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activity. Given the wide range of activities exhibited by piperazine derivatives, these compounds may have potential applications in pharmaceuticals .
properties
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2N2O2S.ClH/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSNNYPBVCPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



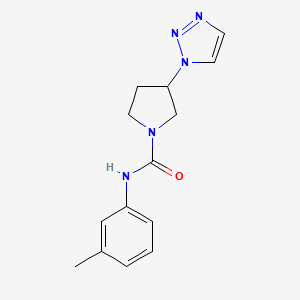
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
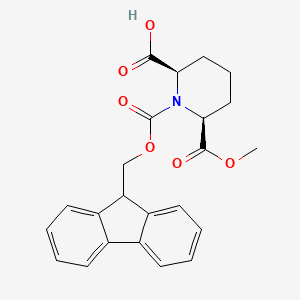
![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)
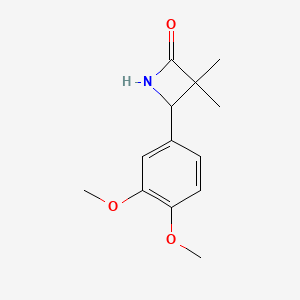

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
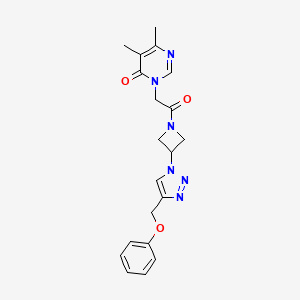
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)
